

Application Note: Mass Spectrometry Fragmentation Analysis of Canrenone-d6

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Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of **Canrenone-d6**, a deuterated internal standard for the active metabolite of spironolactone, Canrenone. Understanding the fragmentation of **Canrenone-d6** is crucial for developing robust and reliable bioanalytical methods for pharmacokinetic and metabolic studies. This document outlines the experimental protocol for acquiring fragmentation data, presents a summary of the observed product ions for both Canrenone and **Canrenone-d6**, and proposes a detailed fragmentation pathway.

Introduction

Canrenone is the primary active metabolite of the potassium-sparing diuretic spironolactone.[1] Accurate quantification of Canrenone in biological matrices is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as **Canrenone-d6**, are widely used in mass spectrometry-based bioanalysis to ensure high accuracy and precision. **Canrenone-d6** contains six deuterium atoms, which provides a distinct mass shift from the unlabeled analyte, allowing for its use as an internal standard.[2] This note details the fragmentation behavior of **Canrenone-d6** under tandem mass spectrometry (MS/MS) conditions, providing valuable information for method development and validation.



Chemical Structures

Canrenone:

Molecular Formula: C22H28O3

Molecular Weight: 340.46 g/mol

Canrenone-d6:

Molecular Formula: C22H22D6O3

Molecular Weight: 346.49 g/mol

• IUPAC Name: (8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

The six deuterium atoms in **Canrenone-d6** are located at the C-2, C-4, and C-7 positions of the steroid backbone, and at the C-3' position of the lactone ring.

Experimental Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS method for the analysis of Canrenone and **Canrenone-d6** would involve the following parameters.

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.



- Injection Volume: 5 μL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- · Precursor lons:
 - Canrenone: m/z 341.2 [M+H]+
 - Canrenone-d6: m/z 347.2 [M+H]+
- · Collision Gas: Argon.
- Collision Energy: Optimized for the fragmentation of the precursor ions (typically in the range of 15-35 eV).

Data Presentation: Fragmentation Patterns

The major product ions observed for Canrenone and the predicted corresponding product ions for **Canrenone-d6** are summarized in the table below. The predicted m/z values for **Canrenone-d6** are based on the proposed fragmentation pathway and the location of the deuterium labels.

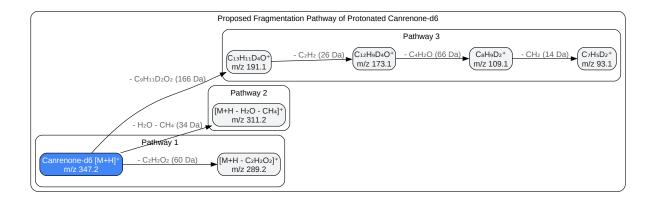


| Precursor Ion (m/z) | Canrenone Product Ions (m/z) | Canrenone-d6 Precursor Ion (m/z) | Predicted Canrenone-d6 Product Ions (m/z) | Putative Fragment Structure/Neut ral Loss |
|------------------------|------------------------------------|--|---|---|
| 341.2 | 305.2 | 347.2 | 311.2 | [M+H - H ₂ O - CH ₄] ⁺ |
| 341.2 | 283.2 | 347.2 | 289.2 | [M+H - C2H2O2]+ |
| 341.2 | 187.1 | 347.2 | 191.1 | C ₁₃ H ₁₅ O ⁺ (Fragment of steroid backbone) |
| 341.2 | 169.1 | 347.2 | 173.1 | C ₁₂ H ₁₃ O ⁺ (Fragment of steroid backbone) |
| 341.2 | 107.1 | 347.2 | 109.1 | C ₈ H ₁₁ ⁺ (Fragment of steroid backbone) |
| 341.2 | 91.1 | 347.2 | 93.1 | C7H7 ⁺ (Tropylium ion) |

Proposed Fragmentation Pathway of Canrenone-d6

The fragmentation of protonated **Canrenone-d6** is initiated by collision-induced dissociation (CID). The proposed pathway, illustrated in the diagram below, accounts for the major observed product ions. The initial precursor ion [M+H]⁺ has an m/z of 347.2.





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Figure 1. Proposed fragmentation pathway of protonated Canrenone-d6.

Interpretation of the Fragmentation Pathway:

- Formation of m/z 311.2 and 289.2: The precursor ion can undergo neutral losses from the lactone ring. The loss of a molecule of water and methane results in the fragment at m/z 311.2. A characteristic loss of a C₂H₂O₂ moiety from the lactone ring leads to the formation of the ion at m/z 289.2.
- Formation of Major Steroidal Backbone Fragments: Cleavage of the steroid nucleus results in several characteristic product ions.
 - The ion at m/z 191.1 likely results from the cleavage of the C and D rings, retaining four deuterium atoms.



- Subsequent fragmentation of the m/z 191.1 ion can lead to the formation of the ion at m/z 173.1, also retaining four deuterium atoms.
- Further fragmentation of the steroid backbone, specifically cleavage of the B-ring, can produce the ion at m/z 109.1, which contains two deuterium atoms.
- The highly stable tropylium ion is observed at m/z 93.1, indicating the retention of two deuterium atoms on the aromatic A-ring.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric fragmentation of **Canrenone-d6**. The presented data and proposed fragmentation pathway can serve as a valuable resource for researchers and scientists developing and validating bioanalytical methods for the quantification of Canrenone. The distinct fragmentation pattern of **Canrenone-d6** allows for its reliable use as an internal standard, ensuring the accuracy and robustness of analytical data in drug development and clinical studies.

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